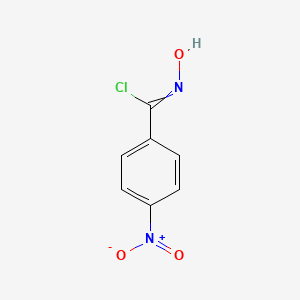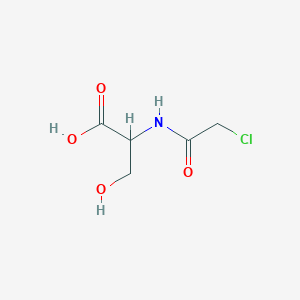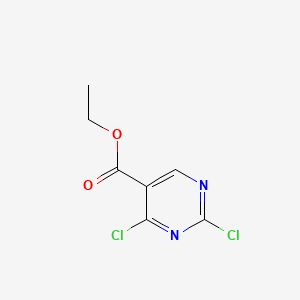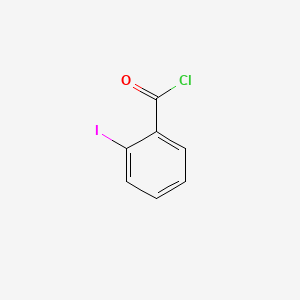
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
Descripción general
Descripción
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: is an organic compound that features both methoxymethyl and trimethylsilylmethyl groups attached to a benzylamine backbone. This compound is of interest in organic synthesis and potentially in various industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine typically involves the reaction of benzylamine with methoxymethyl chloride and trimethylsilylmethyl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield secondary or primary amines.
Substitution: The methoxymethyl and trimethylsilylmethyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl imine derivatives, while reduction could produce benzylamine derivatives.
Aplicaciones Científicas De Investigación
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the modification of biomolecules or as a building block in drug design.
Medicine: Could be explored for its pharmacological properties or as a precursor in the synthesis of therapeutic agents.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine exerts its effects would depend on its specific application. In organic synthesis, it might act as a nucleophile or electrophile, participating in various reaction pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: can be compared with other benzylamine derivatives, such as:
- N-Benzyl-N-methylamine
- N-Benzyl-N-trimethylsilylamine
- N-(Methoxymethyl)benzylamine
These compounds share structural similarities but differ in their functional groups, which can influence their reactivity and applications. The presence of both methoxymethyl and trimethylsilylmethyl groups in This compound makes it unique and potentially more versatile in certain synthetic applications.
Propiedades
IUPAC Name |
N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOSi/c1-15-11-14(12-16(2,3)4)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZAAFUKDPKTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN(CC1=CC=CC=C1)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326563 | |
| Record name | N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93102-05-7 | |
| Record name | N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine primarily used for in organic synthesis?
A1: this compound is a valuable reagent in organic synthesis, specifically for generating N-benzyl azomethine ylides. These ylides are highly reactive intermediates that readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles. [, , , , , ] This makes this compound an essential tool for synthesizing a diverse range of nitrogen-containing heterocycles.
Q2: What triggers the formation of the reactive azomethine ylide from this compound?
A2: The formation of the reactive azomethine ylide from this compound is typically triggered by the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). [, , , , , ] The acid promotes the elimination of methanol, followed by a 1,2-silyl shift, generating the reactive ylide species.
Q3: What types of dipolarophiles have been successfully used in cycloaddition reactions with N-benzyl azomethine ylides derived from this compound?
A3: Research demonstrates successful 1,3-dipolar cycloaddition reactions between N-benzyl azomethine ylides, derived from this compound, and various dipolarophiles. These include alkenylboronates, [] 4-substituted 2,3-dihydrothiophene 1,1-dioxides, [] aromatic aldehydes, [, ] nitro-substituted isatoic anhydrides, [] and phthalic anhydrides. [] This versatility highlights the broad applicability of this reagent in constructing diverse heterocyclic scaffolds.
Q4: Can you provide an example of a specific application of this compound in the synthesis of a biologically relevant compound?
A4: One notable application is the synthesis of 3-pyrrolidinol derivatives. The 1,3-dipolar cycloaddition of N-benzyl azomethine ylide, generated from this compound, with alkenylboronates provides 3-boronic ester substituted pyrrolidine derivatives. [] These boronate esters are versatile intermediates and can be further functionalized to access a variety of 3-pyrrolidinol derivatives, which are valuable building blocks for synthesizing natural products like prolyl peptides and cyclopeptide alkaloids. []
Q5: Are there any challenges associated with using this compound in synthesis?
A5: One challenge observed in the research is the sometimes sluggish reactivity of the in situ generated N-benzyl azomethine ylide with certain dipolarophiles, such as unactivated vinylboronates. [] Researchers have addressed this by employing electron-deficient alkenylboronates, [] optimizing reaction conditions (e.g., lower temperatures), [] or utilizing different azomethine ylide precursors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

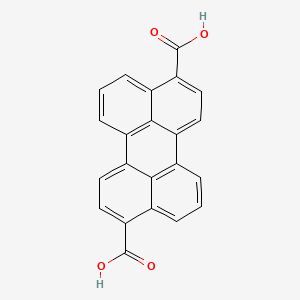
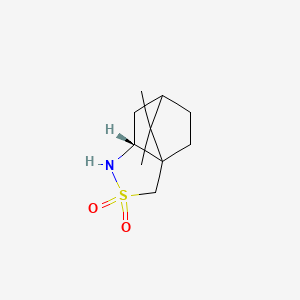
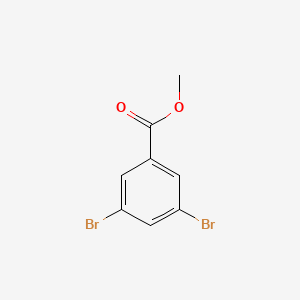


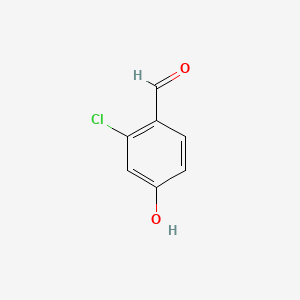
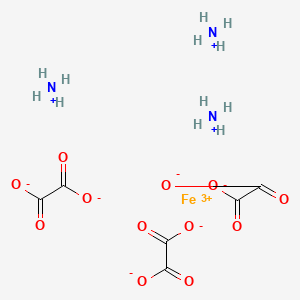

![Bicyclo[3.2.1]octane-2,4-dione](/img/structure/B1630462.png)
![(1R,3S,4S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1630465.png)
